N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Catalog No.
S12622840
CAS No.
M.F
C24H25N5O3
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-...

Product Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C24H25N5O3/c1-32-15-11-12-19-18(14-15)16-7-4-9-21(23(16)26-19)25-22(30)10-5-13-29-24(31)17-6-2-3-8-20(17)27-28-29/h2-3,6,8,11-12,14,21,26H,4-5,7,9-10,13H2,1H3,(H,25,30)

InChI Key

VBOIELARARVVHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound characterized by a unique molecular structure that integrates a carbazole moiety and a benzotriazine derivative. Its molecular formula is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of approximately 402.4 g/mol. The presence of a methoxy group enhances its potential biological activity, while the carboxamide functional group is associated with increased solubility and biological interactions.

The chemical reactivity of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can be explored through various reactions typical of compounds containing amides and ketones. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Oxidation: The compound can be oxidized to form various derivatives, including quinones or other oxidized forms.
  • Reduction: Reduction reactions may convert the compound into its dihydro or tetrahydro derivatives.
  • Substitution Reactions: Nucleophilic or electrophilic substitution reactions can occur at the carbazole or benzotriazine moieties.

Preliminary studies suggest that compounds similar to N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exhibit significant biological activities. Potential activities include:

  • Antitumor Properties: The compound may inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Activity: It may demonstrate efficacy against certain bacterial and fungal strains.
  • Anti-inflammatory Effects: The compound could modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic synthesis techniques. A general synthetic route could include:

  • Formation of the Carbazole Core: The initial step involves synthesizing the carbazole structure through methods such as Fischer indole synthesis.
  • Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring via nucleophilic substitution.
  • Synthesis of Benzotriazine Derivative: The benzotriazine moiety can be synthesized separately and then coupled with the carbazole derivative.
  • Amidation: The final step involves forming the butanamide linkage by reacting the methoxylated carbazole with an appropriate acyl chloride.

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has potential applications in several fields:

  • Medicinal Chemistry: Investigated for its therapeutic properties in treating various diseases such as cancer and infections.
  • Materials Science: Utilized in developing organic semiconductors and light-emitting diodes due to its unique electronic properties.
  • Biological Research: Employed as a probe in biological assays to study enzyme activities and receptor binding.

Interaction studies involving N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques used in these studies may include:

  • Molecular Docking Studies: To predict binding modes and affinities with target proteins.
  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes involved in disease pathways.
  • Cell Culture Studies: To assess biological activity and mechanism of action in cellular models.

Several compounds share structural features with N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-y)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activity
N-(6-Methoxycarbazole)Contains a methoxy-substituted carbazoleAntitumor properties
Phthalazine DerivativesSimilar phthalazine core structureAntimicrobial activity
6-MethoxyquinazolineShares methoxy and nitrogen heterocyclesNeuroprotective effects

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-y)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of both carbazole and benzotriazine structures which may enhance its biological activity compared to other similar compounds that contain only one of these moieties. Its specific configuration allows for diverse interactions within biological systems that are not found in simpler derivatives.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

431.19573968 g/mol

Monoisotopic Mass

431.19573968 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

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